molecular formula C18H21ClN2O2S B5748398 4-tert-butyl-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzenesulfonamide

4-tert-butyl-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzenesulfonamide

Cat. No.: B5748398
M. Wt: 364.9 g/mol
InChI Key: ROIDKLLOOBQUKR-DEDYPNTBSA-N
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Description

4-tert-butyl-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-chloroacetophenone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with an amine, such as aniline, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent for the treatment of bacterial infections due to its sulfonamide moiety.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzenesulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzenesulfonamide
  • 4-chloro-N-(4-tert-butylphenyl)benzenesulfonamide
  • 4-tert-butyl-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

4-tert-butyl-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability, while the chlorophenyl group provides additional sites for chemical modification .

Properties

IUPAC Name

4-tert-butyl-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-13(14-5-9-16(19)10-6-14)20-21-24(22,23)17-11-7-15(8-12-17)18(2,3)4/h5-12,21H,1-4H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIDKLLOOBQUKR-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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